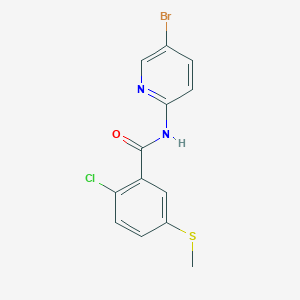

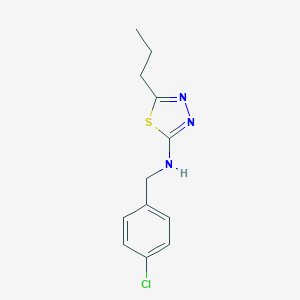

![molecular formula C9H12BrNO2S2 B479175 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine CAS No. 81597-71-9](/img/structure/B479175.png)

1-[(5-Bromo-2-thienyl)sulfonyl]piperidine

Descripción general

Descripción

1-[(5-Bromo-2-thienyl)sulfonyl]piperidine is a chemical compound that belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry due to their diverse biological activities. The synthesis of this compound has been extensively studied, and its mechanism of action has been investigated in various scientific research studies.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Synthesis of Biologically Active Compounds : Research has been conducted on synthesizing compounds bearing the piperidine moiety, demonstrating significant biological activities. For example, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides has been explored, highlighting their potential as butyrylcholinesterase (BChE) enzyme inhibitors and their interactions within the human BChE protein binding sites (Khalid et al., 2016).

Anticancer Applications : The synthesis of new propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole nucleus has shown promising anticancer properties. Certain compounds synthesized demonstrated potent anticancer activity, offering a foundation for further studies in cancer treatment (Rehman et al., 2018).

Antimicrobial and Antioxidant Activities

Antibacterial and Antifungal Potentials : N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole heterocycles have been synthesized and evaluated for their antibacterial potential. These compounds showed moderate inhibitory effects against various bacterial strains, indicating their potential as antimicrobial agents (Iqbal et al., 2017).

Antioxidant Capacity : Sulfonyl hydrazone compounds incorporating piperidine derivatives have been synthesized and evaluated for their antioxidant capacity. Some compounds showed significant activity, suggesting their utility in combating oxidative stress-related conditions (Karaman et al., 2016).

Enzyme Inhibition for Disease Treatment

Alzheimer’s Disease Potential : Compounds synthesized from 1,3,4-oxadiazole and piperidine derivatives have been investigated as potential drug candidates for Alzheimer's disease. These studies focus on enzyme inhibition activities, particularly against acetylcholinesterase (AChE), to explore therapeutic avenues for neurodegenerative disorders (Rehman et al., 2018).

Propiedades

IUPAC Name |

1-(5-bromothiophen-2-yl)sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S2/c10-8-4-5-9(14-8)15(12,13)11-6-2-1-3-7-11/h4-5H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPVDBGGIVPTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501269858 | |

| Record name | 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501269858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-Bromo-2-thienyl)sulfonyl]piperidine | |

CAS RN |

81597-71-9 | |

| Record name | 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81597-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501269858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B479113.png)

![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B479115.png)

![1-[(4-Tert-butylphenyl)sulfonyl]piperidine](/img/structure/B479120.png)

![N-(2,4-dimethylphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B479126.png)

![1-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethyl-2-butanone](/img/structure/B479135.png)

![N-{1-benzyl-2-[(2-furylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B479163.png)